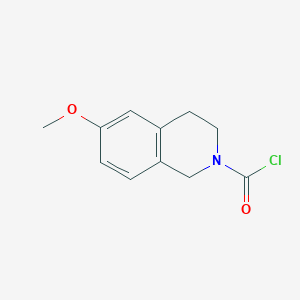

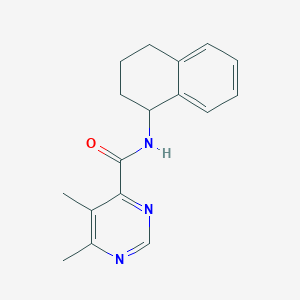

6-Methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-Methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride” is a type of 6-methoxy-3,4-dihydro-1H-isoquinoline compound . It has been found useful in the treatment of diabetes . The compound acts as a positive allosteric modulator of receptors such as GLP1, GIF, and glucagon .

Molecular Structure Analysis

The molecular structure of “6-Methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride” is complex, with various functional groups attached to the isoquinoline ring system . The exact structure is not provided in the available resources.Scientific Research Applications

Treatment of Diabetes

This compound has been identified as a positive allosteric modulator (PAM) of the glucagon-like-peptide-1 (GLP-1) receptor (GLP-1R) and glucose-dependent insulinotropic polypeptide (GIP) receptor (GIPR) . GLP-1 is a member of the incretin family of peptide hormones secreted by intestinal entero-endocrine L-cells. GLP-1 induces the release of insulin from beta cells in a glucose-dependent manner . The compound is described as a novel series of 6-methoxy-3,4-dihydro-1H-isoquinoline compounds as PAMs of GLP-1R and/or GIPR for the treatment of diabetes .

Allosteric Modulation

Allosteric modulators are agents that remotely alter the interactions of ligands with their receptors by modifying the ligand-binding environment . This compound acts as an allosteric modulator, facilitating or potentiating an interaction of the ligand with the orthosteric binding site . This allosteric effect may be useful in characterization and crystallization of ligand binding in the orthosteric binding site .

Biological Assay

The compound has been tested for its ability to modulate GIPR and GLP-1R . The GIPR EC50 (nM) and Human GLP-1 Receptor (GLP-1R) potentiator assay using cAMP formation in an HEK293 clonal cell lines was performed .

Pharmaceutical Composition

The compound is part of a pharmaceutical composition for the treatment of type II diabetes mellitus . The composition includes the compound or a pharmaceutically acceptable salt thereof .

Organic Chemistry Research

The compound falls under the category of heterocyclic compounds containing isoquinoline or hydrogenated isoquinoline ring systems . It’s used in organic chemistry research .

Skeletal Editing of Organic Molecules

The compound could potentially be used in the “skeletal editing” of organic molecules by nitrogen atom deletion . This is a method developed by Prof. Levin and co-workers from the University of Chicago .

Mechanism of Action

The compound acts as a positive allosteric modulator of receptors such as GLP1, GIF, and glucagon . Allosteric modulators remotely alter the interactions of ligands with their receptors by modifying the ligand-binding environment . This modulation can facilitate or potentiate an interaction of the ligand with the orthosteric binding site .

Future Directions

properties

IUPAC Name |

6-methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c1-15-10-3-2-9-7-13(11(12)14)5-4-8(9)6-10/h2-3,6H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSTXNJWZHGVHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CN(CC2)C(=O)Cl)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2720887.png)

![2-(2-Chloro-6-fluorobenzyl)-4-{[(1-phenylethyl)imino]methyl}-1,3-benzenediol](/img/structure/B2720891.png)

![3-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2720892.png)

![methyl 3-phenyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate](/img/structure/B2720898.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2720899.png)

![N-(3-cyanophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2720908.png)